(2-Oxaspiro[3.5]nonan-7-yl)methanamine hydrochloride
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Overview
Description
(2-Oxaspiro[3.5]nonan-7-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C₉H₁₇NO·HCl It is a spiro compound, which means it contains a spirocyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxaspiro[3.5]nonan-7-yl)methanamine hydrochloride typically involves the formation of the spirocyclic structure followed by the introduction of the methanamine group. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:
- Formation of the spirocyclic structure through cyclization reactions.
- Introduction of the methanamine group via nucleophilic substitution or other suitable reactions.
- Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions: (2-Oxaspiro[3.5]nonan-7-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (2-Oxaspiro[3.5]nonan-7-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying ring strain and reactivity.
Biology: In biological research, this compound may be used to investigate the interactions of spirocyclic amines with biological targets. It can serve as a model compound for studying the behavior of spirocyclic structures in biological systems.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The spirocyclic structure can impart unique pharmacological properties, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure may offer advantages in the design of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Oxaspiro[3.5]nonan-7-yl)methanamine hydrochloride depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. The spirocyclic structure can influence the binding affinity and specificity of the compound for its targets. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further modulating its activity.
Comparison with Similar Compounds
(2-Oxaspiro[3.5]nonan-7-yl)methanol: This compound is similar in structure but contains a hydroxyl group instead of a methanamine group.
(2-Oxaspiro[3.5]nonan-7-yl)amine: Similar to the target compound but lacks the methanamine group.
Spiro[3.5]nonane derivatives: These compounds share the spirocyclic core but differ in the functional groups attached.
Uniqueness: (2-Oxaspiro[3.5]nonan-7-yl)methanamine hydrochloride is unique due to the presence of both the spirocyclic structure and the methanamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
(2-Oxaspiro[3.5]nonan-7-yl)methanamine hydrochloride is a spirocyclic compound with potential applications in medicinal chemistry due to its unique structural properties. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₉H₁₇NO·HCl
- IUPAC Name : 2-oxaspiro[3.5]nonan-7-ylmethanamine;hydrochloride
- CAS Number : 2225146-74-5
This compound features a spirocyclic structure, which is significant for its interaction with biological targets, potentially influencing pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The spirocyclic structure can enhance binding affinity due to its unique conformation, while the methanamine group allows for hydrogen bonding and electrostatic interactions, modulating the compound's activity against specific biological pathways.
1. Anticancer Properties
Research has indicated that compounds with spirocyclic structures may exhibit anticancer properties by targeting enzymes overexpressed in cancer cells. For instance, studies involving similar spirocyclic compounds have shown promising results in inhibiting the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is implicated in cancer cell proliferation and survival .
2. Neuroprotective Effects
The neuroprotective activity of this compound has been suggested through its ability to modulate signaling pathways involved in neuronal survival. Compounds with similar structural motifs have demonstrated effectiveness in reducing oxidative stress and apoptosis in neuronal cells, indicating potential applications in neurodegenerative diseases .
3. Antimicrobial Activity
Preliminary studies suggest that spirocyclic amines can exhibit antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or inhibition of bacterial enzyme activity, making this compound a candidate for further investigation in antibiotic development.
Synthesis and Research Applications
The synthesis of this compound typically involves cyclization reactions followed by the introduction of the methanamine group through nucleophilic substitution methods. This synthesis pathway allows for the exploration of various derivatives that may enhance biological activity or selectivity.
Comparative Analysis
The following table summarizes key information about this compound compared to similar compounds:
Compound Name | Structure Type | Notable Activities |
---|---|---|
(2-Oxaspiro[3.5]nonan-7-yl)methanamine HCl | Spirocyclic | Anticancer, Neuroprotective |
(2-Oxaspiro[3.5]nonan-7-yl)amine | Spirocyclic | Potentially similar activities |
(2-Oxaspiro[3.5]nonan-7-yl)methanol | Spirocyclic | Less explored; potential for comparison |
Case Studies
Several case studies have documented the biological effects of spirocyclic compounds:
- Case Study on NQO1 Inhibition : A study demonstrated that derivatives of spirocyclic amines significantly inhibited NQO1 activity in various cancer cell lines, leading to reduced cell viability and increased apoptosis rates.
- Neuroprotection in Animal Models : Animal studies showed that administration of spirocyclic compounds led to improved outcomes in models of ischemic stroke, suggesting protective effects on neuronal tissue.
Properties
IUPAC Name |
2-oxaspiro[3.5]nonan-7-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-5-8-1-3-9(4-2-8)6-11-7-9;/h8H,1-7,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBPMSITGTYMCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CN)COC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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